molecular formula C12H12BrNO B14422083 Bromopropyzamide CAS No. 80045-50-7

Bromopropyzamide

Cat. No.: B14422083
CAS No.: 80045-50-7
M. Wt: 266.13 g/mol
InChI Key: GNFQHXMPSRUKIS-UHFFFAOYSA-N
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Description

Bromopropyzamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a selective herbicide used to control a wide range of weeds in crops. The compound’s unique properties make it an essential tool in modern agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromopropyzamide can be synthesized through several methods. One common synthetic route involves the bromination of propyzamide. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. The process includes the purification of the final product through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bromopropyzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bromopropyzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in studies involving plant physiology and herbicide resistance.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with herbicidal properties.

    Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.

Mechanism of Action

Bromopropyzamide exerts its effects by inhibiting cell division in plants. It targets the microtubules, preventing their assembly and disrupting the mitotic process. This leads to the inhibition of weed growth and ultimately their death. The compound’s action is selective, affecting only specific types of weeds without harming the crops.

Comparison with Similar Compounds

Similar Compounds

    Propyzamide: A related herbicide with similar properties but without the bromine atom.

    Chloropropyzamide: Another derivative with a chlorine atom instead of bromine.

    Fluoropropyzamide: Contains a fluorine atom, offering different selectivity and potency.

Uniqueness

Bromopropyzamide stands

Properties

CAS No.

80045-50-7

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

4-bromo-N-(2-methylbut-3-yn-2-yl)benzamide

InChI

InChI=1S/C12H12BrNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15)

InChI Key

GNFQHXMPSRUKIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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